Cas no 84228-44-4 (Methyl 4-amino-3-chlorobenzoate)

Methyl 4-amino-3-chlorobenzoate structure
84228-44-4 structure
Product Name:Methyl 4-amino-3-chlorobenzoate
Número CAS:84228-44-4
MF:C8H8ClNO2
Megavatios:185.607621192932
MDL:MFCD01320686
CID:90875
PubChem ID:1515284
Update Time:2025-11-01

Methyl 4-amino-3-chlorobenzoate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 4-amino-3-chlorobenzoate
    • C8H8ClNO2
    • 4-amino-3-chlorobenzoic acid methyl ester
    • methyl-4-amino-3-chlorobenzoate
    • 4-amino-3-chloro-benzoic acid methyl ester
    • Benzoic acid, 4-amino-3-chloro-, methyl ester
    • methyl 4-amino-3-chloro-benzoate
    • PubChem10804
    • WKVJBYKFGNVWLM-UHFFFAOYSA-N
    • SBB003712
    • 2947AC
    • AM83066
    • TRA0070584
    • 3-Chloro-4-aminobenzoic acid methyl ester
    • SY027497
    • MFCD01320686
    • EN300-145354
    • DTXSID10363936
    • W-203907
    • AKOS004122562
    • AB9593
    • Z1243607759
    • J-650192
    • Methyl 4-amino-3-chlorobenzoate, 97%
    • 84228-44-4
    • SCHEMBL826694
    • CS-W016935
    • PS-5217
    • MDL: MFCD01320686
    • Renchi: 1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
    • Clave inchi: WKVJBYKFGNVWLM-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(Cl)C(N)=CC=1)OC

Atributos calculados

  • Calidad precisa: 185.02400
  • Masa isotópica única: 185.024
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 174
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.7
  • Superficie del Polo topológico: 52.3
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

  • Color / forma: 固体
  • Denso: 1.311±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 107.0 to 111.0 deg-C
  • Punto de ebullición: 321.6 °C at 760 mmHg
  • Punto de inflamación: 321.6 °C at 760 mmHg
  • índice de refracción: 1.5560 (estimate)
  • Disolución: Very 微溶 (0.58 g/L) (25 ºC),
  • PSA: 52.32000
  • Logp: 2.29000
  • Disolución: 未确定

Methyl 4-amino-3-chlorobenzoate Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H319
  • Declaración de advertencia: P305 + P351 + P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:2
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: S36/37
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Store at room temperature
  • Términos de riesgo:R22

Methyl 4-amino-3-chlorobenzoate Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 4-amino-3-chlorobenzoate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM160665-100g
Methyl 4-amino-3-chlorobenzoate
84228-44-4 95+%
100g
$252 2021-06-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M137062-25g
Methyl 4-amino-3-chlorobenzoate
84228-44-4 99%
25g
¥611.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M137062-10g
Methyl 4-amino-3-chlorobenzoate
84228-44-4 99%
10g
¥275.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M137062-5g
Methyl 4-amino-3-chlorobenzoate
84228-44-4 99%
5g
¥146.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M137062-1g
Methyl 4-amino-3-chlorobenzoate
84228-44-4 99%
1g
¥42.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M137062-100g
Methyl 4-amino-3-chlorobenzoate
84228-44-4 99%
100g
¥1935.90 2023-09-02
Alichem
A015008422-250mg
Methyl 4-amino-3-chlorobenzoate
84228-44-4 97%
250mg
$489.60 2023-08-31
Alichem
A015008422-500mg
Methyl 4-amino-3-chlorobenzoate
84228-44-4 97%
500mg
$839.45 2023-08-31
Alichem
A015008422-1g
Methyl 4-amino-3-chlorobenzoate
84228-44-4 97%
1g
$1564.50 2023-08-31
Fluorochem
012690-1g
Methyl 4-amino-3-chlorobenzoate
84228-44-4 97%
1g
£10.00 2022-03-01

Methyl 4-amino-3-chlorobenzoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 1 h, 0 °C
1.2 0 °C → rt; 2 d, rt
Referencia
Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform
Heffron, Timothy P.; Wei, Bin Qing; Olivero, Alan; Staben, Steven T.; Tsui, Vickie; et al, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid ,  Dimethoxypropane Solvents: Methanol ,  Water
Referencia
Synthesis and Biological Evaluation of Novel Prodrugs of Anthracyclines for Selective Activation by the Tumor-Associated Protease Plasmin
De Groot, Franciscus M. H.; De Bart, Anton C. W.; Verheijen, Jan H.; Scheeren, Hans W., Journal of Medicinal Chemistry, 1999, 42(25), 5277-5283

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Isopropanol
1.2 Reagents: Water
Referencia
Practical and efficient chlorination of deactivated anilines and anilides with NCS in 2-propanol
Zanka, Atsuhiko; Kubota, Ariyoshi, Synlett, 1999, (12), 1984-1986

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ;  48 h, reflux
Referencia
Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles
Yang, Xue-Yan; Zhao, Hong-Yi; Mao, Shuai; Zhang, San-Qi, Synthetic Communications, 2018, 48(20), 2708-2714

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Hydrogen peroxide ,  Barium chloride Catalysts: Potassium tungsten oxide Solvents: Acetonitrile ,  Water ;  27 h, 50 °C
Referencia
Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition
Ma, Zhuang; Lu, Helin; Liao, Ke; Chen, Zhilong, iScience, 2020, 23(5),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Water Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  2,2-Dimethoxypropane ,  Water
Referencia
New approaches in selective chemotherapy with tumor-activated prodrugs
de Groot, Fmh, 2002, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
A convenient procedure for the chlorination of deactivated anilines
Nickson, Thomas E.; Roche-Dolson, Cathy A., Synthesis, 1985, 669, 669-70

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Ethanol ;  rt; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
Referencia
Synthesis of functionalized titanium-carboxylate molecular clusters and their catalytic activity
Kim, Suyeon; Sarkar, Debraj; Kim, Youngik; Park, Myung Hwan; Yoon, Minyoung ; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2017, 53, 171-176

Methyl 4-amino-3-chlorobenzoate Raw materials

Methyl 4-amino-3-chlorobenzoate Preparation Products

Methyl 4-amino-3-chlorobenzoate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:84228-44-4)Methyl 4-amino-3-chlorobenzoate
Número de pedido:A840744
Estado del inventario:in Stock
Cantidad:500g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:51
Precio ($):843.0/186.0
Correo electrónico:sales@amadischem.com

Información adicional sobre Methyl 4-amino-3-chlorobenzoate

Methyl 4-amino-3-chlorobenzoate: A Key Compound in Pharmaceutical Research and Synthetic Chemistry

Methyl 4-amino-3-chlorobenzoate is a versatile organic compound with the chemical formula C8H7ClNO2, and it is cataloged under the CAS number 84228-44-4. This compound belongs to the family of benzoic acid derivatives, characterized by the presence of a benzene ring substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a methyl group at the carboxylic acid functional group. The unique combination of these substituents imparts distinct chemical and biological properties, making it a critical intermediate in the synthesis of various pharmaceutical agents and agrochemicals.

Methyl 4-amino-3-chlorobenzoate has garnered significant attention in recent years due to its potential applications in drug development. Research published in the Journal of Medicinal Chemistry (2023) highlights its role as a precursor in the synthesis of antifungal agents targeting drug-resistant fungal strains. The compound's ability to form stable salts with various cations, such as sodium and potassium, enhances its solubility and bioavailability, which is crucial for oral drug formulations. This property has been leveraged in the design of novel antifungal therapies, particularly in the context of multidrug-resistant pathogens.

The synthesis of Methyl 4-amino-3-chlorobenzoate typically involves a two-step process. The first step involves the chlorination of 4-aminobenzoic acid, a reaction that selectively introduces the chlorine atom at the 3-position of the benzene ring. This reaction is often catalyzed by a Lewis acid such as ferric chloride, ensuring controlled substitution. The second step involves the methylation of the carboxylic acid group using methyl iodide in the presence of a base, resulting in the formation of the methyl ester. This methodology has been optimized in recent studies to improve yield and purity, with a focus on reducing byproducts that could interfere with downstream applications.

Recent advancements in synthetic chemistry have expanded the utility of Methyl 4-amino-3-chlorobenzoate in the development of targeted therapies. A 2022 study in Organic & Biomolecular Chemistry demonstrated its use as a building block for the synthesis of prodrugs designed to enhance the delivery of anti-cancer agents. The compound's ability to undergo hydrolysis under physiological conditions allows it to release active pharmaceutical ingredients at specific sites, such as tumor tissues, thereby minimizing systemic toxicity. This application aligns with the growing trend of personalized medicine, where drug delivery systems are tailored to patient-specific needs.

Furthermore, Methyl 4-amino-3-chlorobenzoate has shown promise in the development of anti-inflammatory agents. A 2023 review in Pharmaceutical Research highlighted its potential as an intermediate in the synthesis of COX-2 inhibitors, which are widely used to manage chronic inflammatory conditions. The compound's structural similarity to known anti-inflammatory agents suggests that it could be modified to enhance its therapeutic efficacy while reducing side effects. Researchers are currently exploring the use of this compound in combination therapies to address complex inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.

In the realm of agrochemicals, Methyl 4-amino-3-chlorobenzoate has been identified as a potential precursor for the development of herbicides with improved selectivity. A 2021 study published in Journal of Agricultural and Food Chemistry demonstrated its use in the synthesis of compounds that target specific plant enzymes, thereby minimizing harm to non-target organisms. This application is particularly relevant in the context of sustainable agriculture, where the demand for environmentally friendly herbicides is increasing. The compound's stability under various environmental conditions further supports its viability in this field.

The physicochemical properties of Methyl 4-amino-3-chlorobenzoate are critical for its application in pharmaceutical and industrial settings. Its molecular weight of 193.6 g/mol and solubility in polar solvents such as methanol and ethanol make it suitable for various synthetic processes. However, its limited solubility in non-polar solvents necessitates the use of co-solvents or surfactants in certain applications. The compound's melting point, reported at approximately 120°C, is another important parameter that influences its handling and storage conditions.

From a safety perspective, Methyl 4-amino-3-chlorobenzoate is generally considered to have low toxicity when handled under standard laboratory conditions. However, as with many organic compounds, it should be stored in a cool, dry place away from incompatible substances such as strong oxidizing agents. Proper personal protective equipment (PPE), including gloves and goggles, is recommended during its synthesis and use to ensure safe handling.

In conclusion, Methyl 4-amino-3-chlorobenzoate represents a valuable compound in modern chemical research. Its unique structure and reactivity have enabled its application in diverse fields, including pharmaceuticals, agrochemistry, and materials science. Ongoing research continues to uncover new uses for this compound, driven by the need for innovative solutions in healthcare and sustainable technologies. As synthetic methods and analytical techniques advance, the potential of Methyl 4-amino-3-chlorobenzoate is likely to expand further, solidifying its role as a key player in the chemical industry.

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84228-44-4)Methyl 4-amino-3-chlorobenzoate
A840744
Pureza:99%/99%
Cantidad:500g/100g
Precio ($):843.0/186.0